8H-cyclopenta[a]acenaphthylene
Description
Overview of Cyclopenta-fused Polycyclic Aromatic Hydrocarbons (CP-PAHs)
Cyclopenta-fused polycyclic aromatic hydrocarbons (CP-PAHs) are a class of organic molecules characterized by the presence of one or more five-membered rings fused to a polycyclic aromatic framework. acs.orgsiu.edu These compounds are of significant interest due to their distinct electronic and structural properties that arise from the inclusion of the five-membered ring. siu.edu Unlike their parent PAHs, which are composed exclusively of six-membered rings, CP-PAHs often exhibit non-alternant hydrocarbon character, leading to unique photophysical and electrochemical behaviors. siu.edu
CP-PAHs are found in the environment as products of incomplete combustion of organic materials. acs.orgencyclopedia.pub Their formation in thermal systems, such as flames, is a subject of ongoing research. acs.org From a synthetic perspective, the creation of CP-PAHs has been a long-standing area of interest, initially for elucidating concepts of aromaticity and for constructing geodesic structures. siu.edu More recently, the focus has shifted towards their potential applications in materials science, particularly in organic electronics. siu.edu The ability of the cyclopenta-fused moiety to act as an electron-accepting unit makes these compounds promising candidates for n-type organic field-effect transistors and as non-fullerene acceptors in organic photovoltaics. siu.edu
Significance of the Acenaphthylene (B141429) Core in Advanced Chemical Research
The acenaphthylene core is a key structural motif in the chemistry of polycyclic aromatic hydrocarbons. furman.edu It consists of a naphthalene (B1677914) unit with a vinylene bridge connecting positions 1 and 8. furman.edu This structural feature imparts a degree of strain and unique reactivity to the molecule. Acenaphthylene itself is a yellow solid and, unlike many other PAHs, it does not exhibit fluorescence. furman.edu
In advanced chemical research, the acenaphthylene core serves as a versatile building block for the synthesis of more complex functional materials. rsc.org Its derivatives have been investigated for applications in dye-sensitized solar cells and as components of π-conjugated materials. The electron-accepting nature of the acenaphthylene unit makes it particularly attractive for the design of materials with specific electronic properties. rsc.org Furthermore, the reactivity of the C=C double bond in the five-membered ring allows for a variety of chemical transformations, including hydrogenation to form acenaphthene (B1664957) and cycloaddition reactions. furman.eduniscpr.res.in The study of acenaphthylene and its derivatives also provides insights into the atmospheric chemistry of PAHs, as they are known to react with atmospheric oxidants. bham.ac.uk
Unique Structural Features of 8H-cyclopenta[a]acenaphthylene
The structure of this compound is characterized by a cyclopentadiene (B3395910) ring fused to the 'a' face of the acenaphthylene system. This fusion results in a non-planar, strained polycyclic aromatic system. X-ray crystallographic studies of derivatives, such as 8-(Biphenyl-2-yl)-7,9-diphenyl-8H-cyclopenta[a]acenaphthylen-8-ol, reveal significant distortions in the molecular framework. nih.gov The bond angles within the cyclopenta[a]acenaphthylene skeleton can deviate substantially from the ideal sp2 hybridization, with some angles being as high as 142.50(10)°. nih.gov
The 15 atoms of the core skeleton are not perfectly coplanar. The fused cyclopentadiene ring is relatively planar, but it forms a dihedral angle with the naphthalenoid part of the acenaphthylene core. nih.gov This inherent non-planarity is a key structural feature that influences the solid-state packing and electronic properties of its derivatives, which is an important consideration for their application in optoelectronic materials. nih.gov
Historical Trajectory and Contemporary Relevance of Research in this Compound Class
The study of cyclopenta-fused PAHs has a rich history, initially driven by an interest in understanding the fundamental principles of aromaticity and the consequences of introducing five-membered rings into polycyclic systems. siu.edu Early research focused on the synthesis and characterization of these compounds to probe their chemical reactivity and physical properties. researchgate.net
In contemporary chemical research, the relevance of this compound class has expanded significantly. The unique electronic properties of CP-PAHs have positioned them as important targets in materials science. siu.edu For instance, derivatives of this compound, such as 7,9-diphenyl-8H-cyclopenta[a]acenaphthylen-8-one (also known as acecyclone), are valuable starting materials for creating optoelectronic materials and have been used in the synthesis of novel polycyclic aromatic hydrocarbons that serve as reference compounds in environmental research. niscpr.res.innih.govlookchem.com Furthermore, functionalized 8-oxo-8H-cyclopenta[a]acenaphthylene-7-carbonitriles have been designed and synthesized as long-wavelength fluorescent markers for hypoxic cells in solid tumors, highlighting the potential of this scaffold in medicinal chemistry. nih.gov The ongoing research into CP-PAHs continues to uncover new synthetic methodologies and applications, ensuring their continued importance in various fields of chemistry. siu.edu
Interactive Data Tables
Properties of Acenaphthylene and a Derivative
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| Acenaphthylene | C₁₂H₈ | 152.19 | 92.5 | 280 |
| 7,9-Diphenyl-8H-cyclopenta[a]acenaphthylen-8-one | C₂₇H₁₆O | 356.42 | 289 | 660.9 |
Data sourced from PubChem and TCI Chemicals. nih.govtcichemicals.com
Spectroscopic Data for Acenaphthylene
| Spectroscopy Type | Solvent | Chemical Shifts (ppm) / Wavenumber (cm⁻¹) |
| ¹H NMR | CDCl₃ | 7.81, 7.69, 7.67, 7.55, 7.53, 7.51, 7.07 |
| ¹³C NMR | CDCl₃ | 139.62, 129.29, 128.25, 128.07, 127.59, 127.13, 124.08 |
| IR (gas phase) | - | Major peaks can be found in the NIST Chemistry WebBook |
Data sourced from PubChem and the Human Metabolome Database. nih.gov
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H10 |
|---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
8H-cyclopenta[a]acenaphthylene |
InChI |
InChI=1S/C15H10/c1-4-10-5-2-9-14-12-7-3-6-11(12)13(8-1)15(10)14/h1-2,4-9H,3H2 |
InChI Key |
AISVOBZYODPANH-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C2C(=C1)C3=CC=CC4=C3C2=CC=C4 |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 8h Cyclopenta a Acenaphthylene and Its Derivatives
Classical and Contemporary Approaches to the Core Scaffold Construction
The construction of the intricate framework of 8H-cyclopenta[a]acenaphthylene relies on a variety of synthetic reactions. These methods range from classical cyclization techniques to modern cycloaddition and condensation strategies.
Intramolecular Cyclization Reactions
Intramolecular cyclization is a powerful strategy for forming the fused ring systems characteristic of PAHs like this compound. These reactions often involve the formation of carbon-carbon bonds within a single molecule to construct the cyclic framework.
One prominent method is the Friedel-Crafts-type intramolecular cyclization . This approach can be used to form anthracenes from diphenylmethanes through a direct Bradsher-type reaction. rsc.org This involves formylation followed by an acid-catalyzed cyclization, providing a convenient, one-pot synthesis of substituted anthracenes under mild conditions. rsc.org
Another significant strategy is the intramolecular oxidative cyclodehydrogenation , often referred to as the Scholl reaction. nih.gov This method is widely used to create multiple bonds between unfunctionalized C-H bonds, leading to the formation of extended PAHs. nih.gov However, the harsh conditions of the Scholl reaction can sometimes be a limitation, especially for substrates containing sensitive functional groups. nih.gov
Palladium-catalyzed intramolecular arylations have also been developed for the synthesis of bowl-shaped PAHs. acs.org This method involves a cascade of cyclization reactions followed by palladium-catalyzed C-H activation to form the final curved aromatic structure. acs.org Similarly, palladium-catalyzed oxidative carbonylation and cyclization have been reported for the synthesis of various PAHs, proceeding through C-H activation and C-C/C-O bond formations under mild conditions. nih.gov
Iodine-mediated electrophilic cyclizations of rigid parallel-linked diphenylethynes have been shown to produce various fused arenes, including derivatives of (8H)cyclopenta[a]acenaphthylene. dntb.gov.ua
| Reaction Type | Key Features | Catalyst/Reagent | Reference |
|---|---|---|---|
| Friedel-Crafts Cyclization | One-pot synthesis of anthracenes from diphenylmethanes. | Cl₂CHOMe, TiCl₄ | rsc.org |
| Scholl Reaction | Intramolecular oxidative cyclodehydrogenation. | Typically strong acids and oxidizing agents. | nih.gov |
| Palladium-Catalyzed Arylation | Synthesis of bowl-shaped PAHs via cascade cyclizations. | Palladium catalysts | acs.org |
| Palladium-Catalyzed Oxidative Carbonylation | C-H activation and C-C/C-O bond formation. | Palladium catalysts | nih.gov |
| Iodine-Mediated Electrophilic Cyclization | Formation of fused arenes from diphenylethynes. | Iodine | dntb.gov.ua |
Diels-Alder Reactions and Related Cycloadditions
The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a cornerstone of organic synthesis for constructing six-membered rings. wikipedia.org This reaction and its variations are instrumental in building the polycyclic framework of this compound and its derivatives.
The reaction of cyclopentadienones with dienophiles like tetrathiafulvalene (B1198394) can lead to the formation of fluoranthene (B47539) and fluorenone derivatives after a triflic acid-mediated cleavage of the initial adduct. acs.org This highlights the utility of cyclopentadienone as a diene in constructing complex aromatic systems. In a similar vein, the Diels-Alder reaction of isobenzofurans with tetrathiafulvalene provides access to naphthalene (B1677914) derivatives. acs.org
Furthermore, the Diels-Alder reaction has been employed in the synthesis of corannulene, a curved polycyclic aromatic hydrocarbon. chemistryviews.org In this synthesis, an intermediate derived from a Knoevenagel condensation undergoes a Diels-Alder reaction with norbornadiene. chemistryviews.org The hetero-Diels-Alder reaction, involving heteroatoms in the diene or dienophile, expands the scope to include the synthesis of heterocyclic compounds. wikipedia.org
Knoevenagel Condensation Strategies
Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction that plays a crucial role in the synthesis of various functionalized molecules, including precursors for PAHs. This reaction typically involves the condensation of an active methylene (B1212753) compound with a carbonyl group, often catalyzed by a base.
A modular synthetic strategy towards diverse azulene-embedded PAHs utilizes a tandem Suzuki coupling and a base-promoted Knoevenagel-type condensation. tu-dresden.dewiley.com This approach offers good yields and significant structural versatility. tu-dresden.dewiley.com The Knoevenagel condensation has also been a key step in the synthesis of corannulene, where 3,8-dimethylacenaphthenequinone (B1640474) undergoes condensation with 3-pentanone (B124093) to form a crucial intermediate. chemistryviews.org
In the synthesis of functionalized γ-spiroiminolactones, dialkyl 8-oxo-8H-cyclopenta[a]acenaphthylene-7,9-dicarboxylates are reacted with zwitterionic intermediates generated from isocyanides and acetylenic esters. tandfonline.comtandfonline.com This multicomponent reaction, which can be viewed as an extension of the principles of condensation reactions, proceeds in good to excellent yields. tandfonline.com
Functionalization and Derivatization Routes
Once the core scaffold of this compound is constructed, its properties can be further modified through various functionalization and derivatization reactions. These modifications are crucial for tailoring the electronic and physical properties of the molecule for specific applications.
Metal-Catalyzed Cross-Coupling Reactions (e.g., Palladium-Catalyzed Sonogashira, Stille)
Metal-catalyzed cross-coupling reactions are indispensable tools for the functionalization of PAHs. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high precision and efficiency.
The Sonogashira coupling , a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is widely used to introduce alkynyl groups onto aromatic frameworks. frontiersin.orgresearchgate.netcommonorganicchemistry.com Palladium complexes based on the acenaphthylene (B141429) scaffold have been successfully employed as catalysts in Sonogashira reactions. mdpi.com For instance, the coupling of terminal alkynes with aromatic bromides can be achieved using a combination of a palladium complex and a copper co-catalyst, although sometimes at elevated temperatures. mdpi.com Copper-free Sonogashira coupling modifications have also been developed to suppress the undesired dimerization of alkynes. thalesnano.com
The Stille coupling , which involves the reaction of an organotin compound with an organic halide catalyzed by palladium, is another powerful method for creating C-C bonds. beilstein-journals.orgnih.gov This reaction has been utilized in the synthesis of complex molecules where other coupling methods might be less effective. nsf.gov
Other important cross-coupling reactions for functionalizing PAHs include the Suzuki-Miyaura coupling (using organoboron reagents) and the Negishi coupling (using organozinc reagents). frontiersin.orgmdpi.combeilstein-journals.orgnih.gov These reactions have been instrumental in the synthesis of biaryl systems and other extended π-conjugated structures. mdpi.comresearchgate.net
| Reaction | Reactants | Catalyst System | Key Application | Reference |
|---|---|---|---|---|
| Sonogashira Coupling | Terminal alkyne + Aryl/Vinyl halide | Palladium complex (often with Copper co-catalyst) | Introduction of alkynyl groups. | frontiersin.orgresearchgate.netcommonorganicchemistry.commdpi.com |
| Stille Coupling | Organotin compound + Organic halide | Palladium complex | Formation of C-C bonds. | beilstein-journals.orgnih.govnsf.gov |
| Suzuki-Miyaura Coupling | Organoboron compound + Organic halide | Palladium complex | Synthesis of biaryl systems. | mdpi.combeilstein-journals.orgnih.gov |
| Negishi Coupling | Organozinc compound + Organic halide | Palladium complex | Formation of C-C bonds with organozinc reagents. | mdpi.com |
Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Framework
The aromatic rings of this compound and related PAHs are susceptible to both electrophilic and nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups.
Electrophilic aromatic substitution is a fundamental reaction for functionalizing aromatic compounds. For a related compound, 4H-cyclopenta[def]phenanthrene, bromination occurs primarily at the 1-position, with smaller amounts of 3- and 8-bromo isomers forming. acs.org The regioselectivity of these reactions is influenced by the electron density at different positions on the aromatic core. acs.org Acenaphthylene itself can undergo electrophilic aromatic substitution at multiple sites, providing diverse synthetic pathways. solubilityofthings.com
Nucleophilic substitution reactions are also important, particularly for introducing nucleophiles onto the aromatic scaffold. While direct nucleophilic substitution on the electron-rich aromatic rings can be challenging, it can be facilitated by the presence of electron-withdrawing groups or through specific reaction conditions. In some systems, such as dipyridoacenaphthylene, nitro groups can be displaced by nucleophiles. beilstein-journals.org Additionally, the interaction of certain bromo-substituted acenaphthene (B1664957) derivatives with nucleophiles like pyrrolidine (B122466) can lead to an unusual tele-elimination with simultaneous nucleophilic substitution. beilstein-journals.org
Multi-Component and Multi-Step Synthesis for Complex Architectures
The construction of complex molecules such as derivatives of this compound often necessitates multi-component or multi-step synthetic pathways. These strategies allow for the gradual assembly of the intricate polycyclic framework.
A notable example is the synthesis of tetraalkyl 5′-(alkylimino)-5′H-spiro[cyclopenta[a]acenaphthylene-8,2′-furan]-3′,4′,7,9-tetracarboxylates. This reaction involves the in-situ generation of zwitterionic intermediates from alkyl isocyanides and dialkyl acetylenedicarboxylates, which then react with dialkyl 8-oxo-8H-cyclopenta[a]acenaphthylene-7,9-dicarboxylates. researchgate.net This multi-component approach efficiently creates complex spiro-fused systems. researchgate.net
Similarly, multi-step sequences are crucial for building complex polycyclic aromatic hydrocarbons (PAHs). For instance, the synthesis of certain cyclophanes containing a pyrene (B120774) unit, which shares structural motifs with acenaphthylene, involves a multi-step process. mun.ca This can include the initial synthesis of ketone precursors, their conversion to tosylhydrazones, and subsequent flash-vacuum pyrolysis to form the desired cyclophane structure. mun.ca The synthesis of nanographenes and graphene nanoribbons can also involve multi-step processes, such as the double π-extension of 1,4-bis(phenylethynyl)benzene. nii.ac.jp
The following table summarizes a multi-component reaction for the synthesis of a derivative of this compound:
| Reactant 1 | Reactant 2 | Reactant 3 | Product |
| Dialkyl 8-oxo-8H-cyclopenta[a]acenaphthylene-7,9-dicarboxylates | Alkyl isocyanides | Dialkyl acetylenedicarboxylates | Tetraalkyl 5′-(alkylimino)-5′H-spiro[cyclopenta[a]acenaphthylene-8,2′-furan]-3′,4′,7,9-tetracarboxylates |
Electrochemical Synthesis and Polymerization Techniques
Electrochemical methods offer a powerful tool for the synthesis and polymerization of aromatic compounds, including those related to this compound. acs.orgresearchgate.netrsc.orgsioc-journal.cn Electropolymerization allows for the formation of conductive and electroactive polymer films directly onto an electrode surface. acs.orgrsc.orgmdpi.comsemanticscholar.org
The electrochemical polymerization of acenaphtho[1,2-k]fluoranthene derivatives, for example, results in the formation of a conductive, electroactive, and electrochromic hydrocarbon ladder polymer. acs.org The process involves the controlled oxidation of the monomer at the electrode surface, leading to the growth of a polymer film. acs.orgsemanticscholar.org The properties of the resulting polymer, such as its thickness and conductivity, can be tuned by controlling the electrochemical parameters like potential and current. rsc.orgsemanticscholar.org
Key aspects of electrochemical polymerization include:
Monomer Reactivity: The ease of oxidation of the monomer is a critical factor. researchgate.net
Solvent and Electrolyte: The choice of solvent and supporting electrolyte is crucial for the solubility of the monomer and the efficiency of the electrochemical process. researchgate.netmdpi.com
Electrode Material: The electrode surface plays a vital role in the deposition and properties of the polymer film. researchgate.net
Photochemical and Thermal Transformations
Photochemical and thermal reactions provide alternative pathways for the synthesis and modification of polycyclic aromatic hydrocarbons, often involving intriguing rearrangements and transformations. acs.orgmdpi.com
Ring-Contraction and Ring-Expansion Mechanisms
High-temperature conditions can induce ring-contraction and ring-expansion processes in cyclopenta-fused polycyclic aromatic hydrocarbons. iupac.org These transformations are thought to proceed through mechanisms involving 1,2-hydrogen and 1,2-carbon shifts. iupac.orgwikipedia.org For instance, the thermal rearrangement of acenaphthylene has been studied to understand these intramolecular processes. iupac.org Such rearrangements are also relevant in the context of fullerene formation, where cyclopenta-fused PAHs are considered potential intermediates. iupac.orgcapes.gov.br
Ring-expansion can also occur through reactions with other molecules. For example, the reaction of cyclopenta-fused PAHs with propargyl radicals can lead to the formation of a new hexagonal ring, preserving the original cyclopenta ring. acs.org
Rearrangement Pathways (e.g., Cyclopenta[ef]heptalene to Phenanthrene (B1679779) Rearrangements)
An interesting and unexpected rearrangement has been observed during the synthesis of a substructure of pentaheptite, where a cyclopenta[ef]heptalene unit rearranged into a phenanthrene structure. chinesechemsoc.org This transformation occurred during an intramolecular arylation reaction, yielding two novel nanocarbon compounds instead of the intended product. chinesechemsoc.org Theoretical calculations and experimental evidence suggest that this rearrangement is a significant pathway. chinesechemsoc.orgcolab.ws
Similarly, the thermal rearrangement of azulene (B44059) to naphthalene is another classic example of such skeletal isomerizations in aromatic hydrocarbons. wikipedia.org These rearrangements often proceed through complex mechanisms, including carbene intermediates and a series of 1,2-shifts. wikipedia.org
Innovations and Challenges in Synthetic Fidelity and Yield Optimization
A significant challenge in the synthesis of complex polycyclic aromatic hydrocarbons like this compound and its derivatives is achieving high fidelity and optimizing yields. chinesechemsoc.orgescholarship.org
The unexpected rearrangement of cyclopenta[ef]heptalene to phenanthrene highlights a key challenge in synthetic fidelity, where the desired product was not obtained at all. chinesechemsoc.org In this case, the final intramolecular arylation step led to rearranged products in very low yields (1% and 4%). chinesechemsoc.org
Optimizing reaction conditions is crucial for improving yields. In the synthesis of a tricyclic core structure related to steroids, extensive optimization of the reaction conditions was required to achieve even a modest 15% yield. escholarship.org
Innovations in catalysis and reaction methodology are continuously being sought to address these challenges. For example, the use of palladium catalysis in annulative coupling reactions has shown promise for the site-specific synthesis of cyclopenta-fused polycyclic heteroarenes. rsc.org However, these methods can still be limited by the need for pre-functionalized starting materials. rsc.org
Advanced Structural Elucidation and Solid State Characterization
X-ray Crystallographic Analysis of 8H-cyclopenta[a]acenaphthylene Derivatives
Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional structure of molecules in the solid state. This technique provides unequivocal information on bond lengths, bond angles, and the spatial arrangement of atoms, which is crucial for understanding the steric and electronic properties of complex aromatic systems. For derivatives of this compound, crystallographic studies have revealed significant distortions from ideal geometries due to inherent ring strain and steric hindrance imposed by bulky substituents.
One such derivative, 7,9-Diphenyl-8H-cyclopenta[a]acenaphthylen-8-one , has been structurally characterized, and its crystal structure data is available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 973131. Analysis of these structures provides critical data on the planarity of the fused ring system and the orientation of the peripheral phenyl groups.
Another complex derivative, 8-(Biphenyl-2-yl)-7,9-diphenyl-8H-cyclopenta[a]acenaphthylen-8-ol , showcases the steric congestion around the central cyclopentane (B165970) ring. In its crystal structure, the cyclopenta[a]acenaphthylene skeleton exhibits notable distortions, with formal sp² bond angles expanding to as much as 142.50(10)°. This deviation from the ideal 120° for sp² hybridized carbons underscores the significant strain within the fused five-membered ring. The structure is further characterized by an intermolecular hydrogen bond between the hydroxyl group and the centroid of a pendant phenyl ring of the biphenyl substituent.
| Compound | Key Crystallographic Feature | Significance |
|---|---|---|
| 7,9-Diphenyl-8H-cyclopenta[a]acenaphthylen-8-one | CCDC Deposition Number: 973131 | Provides definitive solid-state structure and packing information. |
| 8-(Biphenyl-2-yl)-7,9-diphenyl-8H-cyclopenta[a]acenaphthylen-8-ol | Distorted C-C-C bond angle of 142.50(10)° | Indicates significant ring strain in the fused cyclopentane ring. |
| 8-(Biphenyl-2-yl)-7,9-diphenyl-8H-cyclopenta[a]acenaphthylen-8-ol | Intermolecular O-H···Cg hydrogen bond | Influences crystal packing and supramolecular architecture. |
Advanced Spectroscopic Investigations for Comprehensive Structural Insights
Spectroscopic methods are vital for elucidating the structure and electronic nature of molecules, particularly for compounds that are not amenable to single-crystal X-ray analysis or for characterizing them in solution.
NMR spectroscopy is a powerful tool for probing the chemical environment of magnetically active nuclei, such as ¹H and ¹³C. In the context of this compound and its derivatives, NMR provides detailed information about the connectivity of atoms and the electronic nature of the aromatic system.
Similarly, ¹³C NMR spectroscopy is used to identify all unique carbon atoms in the molecule. For acenaphthylene (B141429), carbon signals appear over a range of approximately 120 to 140 ppm. The sp³-hybridized carbon atom at the 8-position in this compound would be expected to show a signal at a significantly higher field (lower ppm value) compared to the sp²-hybridized carbons of the aromatic rings. The characterization of various phenanthrene (B1679779) and cyclopenta[b]phenanthrene derivatives consistently relies on both ¹H and ¹³C NMR for structural verification academie-sciences.frnih.gov.
| Nucleus | Expected Chemical Shift Region for this compound | Information Gained |
|---|---|---|
| ¹H | Aromatic protons: ~7.0-8.5 ppm; Aliphatic protons (at C8): ~3.0-5.0 ppm | Proton environment, number of non-equivalent protons, coupling patterns. |
| ¹³C | Aromatic carbons: ~120-150 ppm; Aliphatic carbon (at C8): ~30-60 ppm | Number of unique carbon atoms, hybridization state (sp², sp³). |
The synthesis of related cyclopentannulated PAHs has been monitored using FT-IR, where the disappearance of the alkyne (C≡C) stretching vibration from a starting material at around 2212 cm⁻¹ confirmed the successful formation of the five-membered ring nih.gov. The resulting product displayed characteristic aliphatic C-H stretching vibrations around 2961 cm⁻¹ nih.gov.
Based on the spectra of related compounds like acenaphthylene and acenaphthene (B1664957), the following vibrational modes can be anticipated for this compound nih.govnist.gov:
Aromatic C-H stretching: Typically observed just above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹).
Aliphatic C-H stretching: Corresponding to the CH₂ group at the 8-position, expected in the 3000-2850 cm⁻¹ region.
Aromatic C=C stretching: A series of sharp bands in the 1600-1450 cm⁻¹ region, characteristic of the polycyclic aromatic framework.
C-H bending (out-of-plane): Strong absorptions in the 900-675 cm⁻¹ range, which are often diagnostic of the substitution pattern on the aromatic rings.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Structural Unit |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Acenaphthylene framework |
| Aliphatic C-H Stretch | 3000 - 2850 | CH₂ group at C8 |
| Aromatic C=C Stretch | 1600 - 1450 | Fused aromatic rings |
| Out-of-plane C-H Bend | 900 - 675 | Aromatic protons |
Electron Microscopy for Morphological and Film Structure Analysis (e.g., Scanning Electron Microscopy)
While crystallographic and spectroscopic techniques provide molecular-level detail, electron microscopy techniques, such as Scanning Electron Microscopy (SEM), are employed to investigate the macroscopic morphology and surface topology of materials. For PAHs, which are often studied for their applications in materials science (e.g., organic electronics), the way molecules assemble into thin films or larger aggregates is of critical importance.
Although specific SEM studies on this compound are not documented in the provided sources, the technique is widely applied to characterize films of other PAHs. SEM analysis can reveal details about film uniformity, the presence of crystalline domains or amorphous regions, and the formation of specific micro- or nanostructures. Such morphological features can significantly impact the electronic and optical properties of the material.
Conformational Analysis and Molecular Architectures
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the conformational landscape of such molecules. DFT calculations performed on related cyclopentafused PAHs have confirmed their contorted, non-planar structures nih.gov. These studies also provide insights into the electronic structure, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are fundamental to the material's optoelectronic behavior nih.gov. The introduction of the sp³-hybridized center at the 8-position puckers the five-membered ring, leading to non-planar conformations like the "envelope" or "half-chair" to alleviate torsional and angle strain pharmacyfreak.com. This deviation from planarity disrupts the extended π-conjugation, which in turn influences the molecule's electronic and photophysical properties.
Electronic Structure and Frontier Molecular Orbital Fmo Analysis
Computational Determination of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Levels
The energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic and optical properties of a molecule. For 8H-cyclopenta[a]acenaphthylene and its broader class of cyclopenta-fused polycyclic aromatic hydrocarbons (CP-PAHs), these values are typically determined using computational methods such as Density Functional Theory (DFT). rsc.org
The HOMO level is associated with the ability of a molecule to donate an electron, while the LUMO level relates to its ability to accept an electron. The difference between these two levels, the HOMO-LUMO gap, is a critical parameter that corresponds to the energy of the lowest electronic excitation and influences the material's color and electrochemical stability. schrodinger.com For organic semiconductors, a smaller HOMO-LUMO gap is often desirable as it can lead to absorption at longer wavelengths.
Theoretical calculations for related CP-PAHs show that the HOMO energies can range from approximately -5.0 eV to -6.0 eV, while LUMO energies are typically in the range of -2.5 eV to -3.5 eV. For instance, a series of substituted cyclopenta[hi]aceanthrylene derivatives exhibited HOMO and LUMO levels that were systematically varied through functionalization. researchgate.net Similarly, cyclopentannulation of tetracene has been shown to result in compounds with low-lying LUMO energies. nsf.gov The precise energy levels for the unsubstituted this compound can be estimated through these computational studies, which provide a foundational understanding of its electronic characteristics.
| Compound Family | Typical HOMO Energy Range (eV) | Typical LUMO Energy Range (eV) | Computational Method |
|---|---|---|---|
| Cyclopenta-fused Polycyclic Aromatic Hydrocarbons (CP-PAHs) | -5.0 to -6.0 | -2.5 to -3.5 | DFT |
| Substituted Cyclopenta[hi]aceanthrylenes | Systematically varied | Systematically varied | DFT |
| Cyclopenta-fused Tetracenes | -5.5 to -5.7 | -3.9 to -4.0 | DFT |
Characterization of Electron Acceptor/Donor Properties
The electronic nature of this compound is characterized by its ability to act as an electron acceptor. This property is largely attributed to the presence of the fused five-membered ring, which enhances the electron affinity of the polycyclic aromatic system. nih.gov The cyclopentadienyl (B1206354) anion-like character that can be formed upon reduction contributes to its electron-accepting capabilities. nsf.gov
The introduction of electron-withdrawing groups, such as cyano or dicyanovinyl moieties, onto the core structure of related CP-PAHs can further enhance their electron-accepting properties. acs.org This functionalization lowers the LUMO energy level, making the molecule a better electron acceptor. Conversely, the introduction of electron-donating groups can modulate these properties, potentially inducing donor-acceptor character within the same molecule. rsc.org The inherent electron-accepting nature of the this compound core makes it a valuable building block for n-type and ambipolar organic semiconductors. acs.orgsciengine.com
Charge Transport Properties and Electron Affinity Considerations
The charge transport properties of materials based on this compound are intrinsically linked to their electronic structure and solid-state packing. The ability of these molecules to accept electrons makes them candidates for n-type charge transport. Studies on derivatives have shown that by tuning the functional groups, p-type, n-type, or even ambipolar semiconducting behavior can be achieved. sciengine.com For instance, 7,9-di(thiophen-2-yl)-8H-cyclopenta[a]acenaphthylen-8-one has been reported to exhibit significant electrical conductivity in the crystalline state. acs.org
Electron affinity (EA) is a direct measure of a molecule's ability to accept an electron. science.gov CP-PAHs, in general, exhibit relatively high electron affinities compared to their parent acenes, a feature that makes them comparable to fullerenes in their electron-accepting strength. nih.govacs.org The electron affinity can be experimentally determined from electrochemical measurements, specifically from the first reduction potential. nih.gov Theoretical calculations of EA for related structures further confirm their strong electron-accepting nature. The combination of a planar, extended π-system and high electron affinity is beneficial for efficient charge transport in organic electronic devices. researchgate.netchinesechemsoc.org
Influence of Structural Modifications and Substituents on Electronic Bandgaps
The electronic bandgap of this compound can be systematically tuned through structural modifications and the introduction of various substituents. The HOMO-LUMO gap, which is a measure of the electronic bandgap, is sensitive to the electronic effects of attached functional groups.
Attaching electron-donating groups (e.g., -NH2, -OCH3) tends to raise the HOMO energy level more significantly than the LUMO level, leading to a reduction in the bandgap. researchgate.net Conversely, electron-withdrawing groups (e.g., -CN, -NO2, -CF3) primarily lower the LUMO energy level, which also results in a narrower bandgap. researchgate.netd-nb.info This tunability allows for the rational design of materials with specific optical and electronic properties tailored for various applications. For example, the synthesis of fluoranthene (B47539) derivatives from 7,9-diphenyl-8H-cyclopenta[a]acenaphthylen-8-one has demonstrated that the introduction of different aryl substituents can systematically alter the photophysical properties and lead to materials with deep blue emission. rsc.org
The table below summarizes the effect of different substituents on the electronic properties of a related cyclopenta[hi]aceanthrylene system, illustrating the general trends applicable to this compound derivatives.
| Substituent | Nature | Effect on HOMO Level | Effect on LUMO Level | Effect on Bandgap |
|---|---|---|---|---|
| -NH2 | Electron-Donating | Increases | Slight Increase | Decreases |
| -OCH3 | Electron-Donating | Increases | Slight Increase | Decreases |
| -H | Neutral | Reference | Reference | Reference |
| -COOH | Electron-Withdrawing | Slight Decrease | Decreases | Decreases |
| -CF3 | Electron-Withdrawing | Decreases | Significantly Decreases | Decreases |
| -CN | Electron-Withdrawing | Decreases | Significantly Decreases | Decreases |
| -NO2 | Electron-Withdrawing | Significantly Decreases | Significantly Decreases | Slight Decrease |
Analysis of Orbital Interactions and Electron Delocalization Pathways
The electronic properties of this compound are governed by the interactions between its constituent π-orbitals and the resulting electron delocalization pathways. libretexts.org The fusion of the five-membered ring to the naphthalene (B1677914) core creates a system with extended conjugation. Molecular orbital theory provides a framework for understanding how the atomic p-orbitals combine to form the delocalized π molecular orbitals. wikipedia.org
Computational analyses, such as DFT calculations, reveal the spatial distribution of the HOMO and LUMO. In many cyclopenta-fused systems, the HOMO is often delocalized across the entire π-conjugated framework, while the LUMO can be more localized on specific parts of the molecule. rsc.orgresearchgate.net For instance, in some fluoranthene derivatives synthesized from a cyclopenta[a]acenaphthylene precursor, the HOMO is delocalized over the entire molecule, whereas the LUMO is primarily localized on the fluoranthene core. rsc.org This distribution of frontier molecular orbitals is crucial for understanding charge transfer processes.
The interaction between the orbitals of the sulfur headgroup and a gold surface in self-assembled monolayers of related organosulfur compounds has been analyzed to understand bonding and electron delocalization at interfaces. roaldhoffmann.com Similarly, the orbital interactions within the this compound molecule itself dictate its fundamental electronic behavior and its potential for creating materials with desirable charge transport characteristics. The planarity of the molecule facilitates effective π-orbital overlap, which is essential for good electronic communication throughout the structure. chinesechemsoc.org
Photophysical Properties and Spectroscopic Investigations
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy and Electronic Transitions
The electronic absorption spectra of organic molecules provide insight into the energy differences between electronic ground and excited states. quora.com In conjugated systems like 8H-cyclopenta[a]acenaphthylene derivatives, the absorption of UV-Vis radiation promotes electrons from occupied molecular orbitals to unoccupied ones, typically from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The most common transitions observed are π-π* and n-π* transitions. elte.hu
Derivatives of this compound exhibit characteristic UV-Vis absorption spectra. For instance, fluoranthene (B47539) derivatives synthesized from 7,9-diphenyl-8H-cyclopenta[a]acenaphthylen-8-one (DPC) show intense absorption bands attributed to π-π* transitions. researchgate.net In solution, these compounds typically display two well-resolved, intense absorption bands. researchgate.net For example, symmetrically and non-symmetrically functionalized fluoranthene derivatives in solution exhibit bands around 300 nm and 375 nm. researchgate.net In the solid state (as neat films), a similar absorption pattern is observed, though the bands are often broadened and red-shifted by approximately 5 nm due to strong intermolecular interactions and π-electron delocalization between adjacent molecules. researchgate.net
The introduction of different functional groups to the core structure significantly influences the electronic transitions. For example, the introduction of electron-donating groups like methoxy (B1213986) (OCH3) and phenoxy (OC6H5) to a related nitrobenzofurazan structure causes a red-shift (a shift to longer wavelengths) in the absorption spectra, indicating a smaller HOMO-LUMO gap. researchgate.net This tunability is a key feature in designing materials with specific optical properties. mdpi.com Studies on contorted polycyclic aromatic hydrocarbons (PAHs) derived from a cyclopentannulation reaction also show distinct absorption bands; for example, a derivative labeled CPA1 shows a maximum absorption peak at 394 nm, with additional bands at 440 nm and 465 nm. acs.org
Changes in environmental conditions, such as temperature, can also affect the UV-Vis spectra of these compounds. researchgate.net
Fluorescence and Photoluminescence Spectroscopy
While the parent acenaphthylene (B141429) is non-fluorescent wikipedia.org, functionalized derivatives of this compound can be highly emissive. The ketone derivative, 7,9-diphenyl-8H-cyclopenta[a]acenaphthylen-8-one (DPC), is a key intermediate used to synthesize highly fluorescent fluoranthene derivatives. rsc.org These materials often exhibit deep-blue emission and are explored for use in non-doped electroluminescent devices. rsc.org
The emission properties of these compounds are highly dependent on their molecular structure. Highly arylated, functionalized fluoranthene derivatives can exhibit deep-blue emissions with high fluorescence quantum yields (Φ), which is a measure of the efficiency of the fluorescence process. rsc.org In solution, the quantum yields for these derivatives can range from 0.57 to 0.80. rsc.org Even in the solid state as neat films, they maintain high quantum yields, ranging from 0.42 to 0.65. rsc.org This high solid-state efficiency is attributed to their non-planar molecular structure, where peripheral aryl rings prevent π-π stacking and reduce concentration quenching. rsc.org
Structurally related cyclopenta[b]naphthalene fluorophores also show high quantum yields, reaching 60–99% in methylene (B1212753) chloride, accompanied by large Stokes shifts (the difference between the absorption and emission maxima) of 95–226 nm in the same solvent. acs.org The emission maxima for these fluoranthene derivatives can vary from approximately 455 nm to 475 nm depending on the specific functional groups attached. researchgate.net
| Compound Type | Solvent/State | Absorption Maxima (λabs, nm) | Emission Maxima (λem, nm) | Quantum Yield (Φ) | Reference |
|---|---|---|---|---|---|
| Functionalized Fluoranthenes | Solution | ~300, ~375 | 455 - 475 | 0.57 - 0.80 | rsc.orgresearchgate.net |
| Functionalized Fluoranthenes | Neat Film | ~305, ~380 | - | 0.42 - 0.65 | rsc.orgresearchgate.net |
| Cyclopenta[b]naphthalene Fluorophores | Methylene Chloride | - | - | 0.60 - 0.99 | acs.org |
| Contorted PAH (CPA1) | Various | 394, 440, 465 | - | - | acs.org |
Solvatochromism refers to the change in the color of a substance (and thus its absorption or emission spectra) when it is dissolved in different solvents. This phenomenon arises from the differential stabilization of the ground and excited states by the solvent molecules. Push-pull systems, which contain electron-donating (D) and electron-accepting (A) groups connected by a π-conjugated spacer, often exhibit strong solvatochromic effects. mdpi.com
Derivatives of this compound can be designed to exhibit significant solvatochromism. For instance, cyclopenta[b]naphthalene cyanoacrylate dyes, which follow a D-π-A motif, show a bathochromic (red) shift of their emission peaks with increasing solvent polarity. nih.gov Similarly, for other related solvatochromic fluorophores, as solvent polarity increases, the Stokes shift also increases, with one derivative showing a remarkable Stokes shift of ~300 nm in ethanol. acs.org This sensitivity to the local environment makes these compounds useful as fluorescent probes. nih.gov The emission intensity of these molecular rotors is also often dependent on the viscosity of the surrounding environment. nih.gov
| Compound Family | Observation | Mechanism | Reference |
|---|---|---|---|
| Cyclopenta[b]naphthalene Fluorophores | Stokes shift increases with solvent polarity (up to ~300 nm in ethanol). | Differential stabilization of ground and excited states by the solvent. | acs.org |
| Cyclopenta[b]naphthalene Cyanoacrylates | Bathochromic shift of emission with increasing solvent polarity. | Intramolecular charge transfer in the D-π-A structure. | nih.gov |
| Naphthalimide-based Macrocycles | Fluorescence spectra show remarkable solvation effects, while absorption is largely unchanged. | The excited state is more easily polarized than the ground state. | frontiersin.org |
Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules become highly luminescent upon aggregation in the solid state or in poor solvents. acs.org This is the opposite of the common aggregation-caused quenching (ACQ) effect. The mechanism behind AIE is often attributed to the restriction of intramolecular rotations (RIR) in the aggregated state, which blocks non-radiative decay pathways and opens up the radiative decay channel. nih.gov
Functionalized systems derived from or related to this compound have been shown to exhibit AIE properties. For example, contorted polycyclic aromatic hydrocarbons synthesized via a palladium-catalyzed cyclopentannulation reaction display AIE behavior. acs.org These molecules, which possess multiple rotational centers, are weakly emissive in a good solvent like tetrahydrofuran (B95107) (THF) but show a significant increase in fluorescence intensity upon the addition of a poor solvent like water, which induces aggregation. nih.govacs.org Similarly, polysiloxanes functionalized with a derivative of 7,9-diphenyl-8H-cyclopent[a]acenaphthylen-8-one have been developed that show AIE activity and can be used for sensitive chemical detection. lookchem.com The development of AIE-active probes for detecting ions like Al³⁺ and Zn²⁺ has also been reported, where the metal ion triggers the aggregation and subsequent fluorescence turn-on. rsc.org
Time-Resolved Spectroscopy for Excited-State Dynamics and Lifetimes
Time-resolved spectroscopy techniques, such as Time-Correlated Single Photon Counting (TCSPC), are powerful tools for investigating the dynamics of excited states. rsc.orgunisi.it These methods allow for the direct measurement of excited-state lifetimes and provide insights into the various de-excitation pathways, including fluorescence, intersystem crossing, and non-radiative decay. unige.chaps.org
For fluoranthene derivatives synthesized from DPC, TCSPC has been used to measure their transient photoluminescence (PL) decay characteristics. rsc.org The fluorescence emission decay for these materials was found to fit well with a single exponential decay profile, indicating a relatively straightforward excited-state deactivation process under the conditions studied. rsc.org Ultrafast time-resolved spectroscopy can also be used to visualize the spatial distribution of electronic excitation in real-time, especially in complex molecules where phenomena like excited-state symmetry breaking can occur in polar solvents. acs.org Such studies reveal how the excitation can localize on a specific part of the molecule, which profoundly affects its photophysical properties. unige.chacs.org
Structure-Property Relationships Governing Optical Output
The optical properties of materials based on the this compound scaffold are governed by intricate structure-property relationships. Both the molecular structure and the solid-state packing arrangement are crucial in determining the final optical output. acs.org
At the molecular level, the choice and position of substituent groups can tune the HOMO and LUMO energy levels, thereby controlling the absorption and emission wavelengths. researchgate.net Introducing electron-donating and electron-accepting groups to create a D-π-A architecture can induce intramolecular charge transfer (ICT), leading to large Stokes shifts and solvatochromic behavior. mdpi.com
The three-dimensional structure is also critical. For example, in AIE-active molecules, the presence of rotatable peripheral phenyl rings allows for non-radiative decay in solution, while their restricted motion in the aggregate state enhances fluorescence. nih.govacs.org Similarly, creating a non-planar, contorted structure by attaching bulky aryl groups can effectively prevent π-π stacking in the solid state. rsc.org This structural strategy is key to reducing concentration quenching and achieving high solid-state fluorescence quantum yields, which is essential for applications like bright OLEDs. rsc.org Furthermore, studies on fused thiophenes have shown that molecular planarity and the presence of specific intermolecular interactions, such as hydrogen bonding or close π-stacks, are conducive to better charge transport in organic semiconductors. acs.org
Electrochemical Behavior and Redox Properties
Cyclic Voltammetry (CV) Studies for Oxidation and Reduction Potentials
Cyclic voltammetry is a powerful technique used to investigate the redox behavior of electroactive species. For cyclopenta-fused polycyclic aromatic hydrocarbons (CP-PAHs), CV studies reveal that the presence of the five-membered ring significantly enhances their electron affinity. uu.nl
A systematic study of 23 non-alternant mono- and bis-CP-PAHs, a class of compounds to which 8H-cyclopenta[a]acenaphthylene belongs, determined their first reduction potentials. uu.nl The results demonstrated a clear trend where the fusion of a cyclopentadienyl (B1206354) ring facilitates the acceptance of an electron. For instance, in a series of related CP-PAHs, the first half-wave reduction potentials (E½(0/−1)) were found to correlate linearly with their calculated LUMO energies. uu.nl
While specific CV data for this compound is not explicitly detailed in readily available literature, the electrochemical properties of analogous CP-PAHs provide valuable insights. For example, a stable helical radical featuring seven fused five- and six-membered rings exhibited multiple quasi-reversible redox processes in tetrahydrofuran (B95107) and methylene (B1212753) chloride. nih.gov In methylene chloride, this compound showed five distinct redox events, including both reductions and oxidations. nih.gov
Furthermore, studies on cyclopenta-fused polycyclic heteroarenes, which incorporate heteroatoms alongside the acenaphthylene (B141429) unit, have reported both oxidation and reduction potentials. rsc.org These compounds exhibit relatively low-lying HOMO and LUMO energy levels, a direct consequence of the high electron affinity conferred by the fused cyclopentadienyl rings. rsc.org The oxidation and reduction potentials for a selection of these compounds are presented in the table below.
Table 1: Redox Potentials of Selected Cyclopenta-Fused Polycyclic Heteroarenes
| Compound | First Oxidation Potential (Eonset_ox vs Fc/Fc+) [V] | First Reduction Potential (Eonset_red vs Fc/Fc+) [V] |
|---|---|---|
| 2a | 0.82 | -1.31 |
| 2d | 0.81 | -1.21 |
| 4h | 0.77 | -1.22 |
| 4i | 0.89 | -1.32 |
| 4k | 0.73 | -1.22 |
| 4l | 0.56 | -1.32 |
Data sourced from Organic Chemistry Frontiers, 2025, DOI:10.1039/D5QO00034C. rsc.org
The oxidation potentials of PAHs can also be influenced by peripheral functional groups. In a study of edge-decorated PAHs, first oxidation potentials were observed to range from 0.186 V to 0.646 V. nih.gov Increased conjugation in the molecular structure generally leads to lower oxidation potentials, while the introduction of electron-withdrawing groups results in higher oxidation potentials. nih.gov
Determination of Electrochemical Bandgaps
The electrochemical bandgap (Eg) of a molecule is an important parameter that reflects the energy difference between its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). It can be estimated from cyclic voltammetry data by taking the difference between the onset potentials of the first oxidation and first reduction waves (Eg = Eox - Ered).
For the series of cyclopenta-fused polycyclic heteroarenes mentioned previously, the HOMO and LUMO energy levels were calculated from their respective oxidation and reduction potentials. rsc.org This allowed for the determination of their electrochemical HOMO-LUMO gaps. rsc.org
Table 2: HOMO, LUMO, and Electrochemical Bandgaps of Selected Cyclopenta-Fused Polycyclic Heteroarenes
| Compound | HOMO [eV] | LUMO [eV] | Electrochemical Bandgap (ΔE) [eV] |
|---|---|---|---|
| 2a | -5.42 | -3.49 | 1.93 |
| 2d | -5.41 | -3.59 | 1.82 |
| 4h | -5.37 | -3.58 | 1.79 |
| 4i | -5.49 | -3.48 | 2.01 |
| 4k | -5.33 | -3.58 | 1.75 |
| 4l | -5.16 | -3.48 | 1.68 |
Data sourced from Organic Chemistry Frontiers, 2025, DOI:10.1039/D5QO00034C. rsc.org
In the case of the stable helical CP-PAH radical, an electrochemical SOMO-LUMO gap was deduced to be 1.27 eV, which showed good agreement with the optically determined gap. nih.gov This demonstrates the utility of electrochemical measurements in characterizing the fundamental electronic properties of these complex molecules.
Characterization of Electrogenerated Species and their Chemical Reactivity
Upon electrochemical reduction, CP-PAHs form radical anions. A key finding from the study of 23 non-alternant CP-PAHs is that upon reduction, the added electrons tend to localize in the peripheral five-membered rings. uu.nl This leads to the formation of 6π-electron cyclopentadienide-like substructures, and the influence of the cyclopentadienyl moiety on the rest of the molecule becomes negligible. uu.nl This localization of charge is a significant aspect of the chemical reactivity of the electrogenerated species.
The stability of these electrogenerated radical ions is crucial for their potential application in devices. For some complex PAHs, while the reduction waves in cyclic voltammetry are reversible, the oxidation waves can be less so, indicating some instability of the radical cation. researchgate.net
The olefinic bond within the five-membered ring of CP-PAHs has been identified as a site of importance for their biological activity, specifically their mutagenic response. nih.gov This suggests that this bond is a reactive site, and its reactivity is likely to be modulated by the electronic changes that occur upon oxidation or reduction.
Charge Transfer Resistances and Intrinsic Conductivity of Polymeric Derivatives
The electrical conductivity of polymers is dependent on the mobility of charge carriers along and between the polymer chains. This is influenced by factors such as the degree of conjugation, molecular weight, and morphology of the polymer. Doping is a common method used to increase the charge carrier concentration and thereby enhance conductivity. semanticscholar.org
For instance, cyclopentadithiophene-based conjugated polymers have been investigated for their thermoelectric properties, where chemical doping is employed to improve their electrical conductivity. semanticscholar.org The effectiveness of doping can be limited by the difficulty in extracting π-electrons from highly aromatized structures. semanticscholar.org
Modulation of Redox Potentials through Peripheral Functionalization
The redox potentials of this compound can be tuned by the introduction of various functional groups at its periphery. This allows for the fine-tuning of the HOMO and LUMO energy levels, which is a critical aspect in the design of materials for organic electronics.
As demonstrated in the study of edge-decorated PAHs, the nature of the substituent has a profound effect on the oxidation potential. nih.gov Electron-donating groups will generally lower the oxidation potential, making the molecule easier to oxidize, while electron-withdrawing groups will have the opposite effect. nih.gov For example, a naphthyl-linked PAH exhibited a lower oxidation potential due to increased conjugation, whereas PAHs functionalized with carbonyl and sulfone groups showed higher oxidation potentials. nih.gov
In the context of cyclopenta-fused polycyclic heteroarenes, the electronic properties are tunable by altering the heteroaromatic units. rsc.org For instance, indole-fused analogues exhibit higher HOMO and LUMO energy levels compared to their (benzo)thiophene counterparts due to the stronger electron-donating nature of the indole moiety. rsc.org This highlights the significant role that peripheral functionalization and structural modification play in modulating the electrochemical behavior of the core this compound framework.
Reactivity and Reaction Mechanisms
Intramolecular Cyclization and Rearrangement Processes
The 8H-cyclopenta[a]acenaphthylene system and its precursors can undergo a variety of intramolecular cyclization and rearrangement reactions, often driven by thermal or photochemical stimuli. These processes are fundamental to the synthesis and interconversion of polycyclic aromatic hydrocarbons (PAHs).
Flash vacuum pyrolysis (FVP) is a powerful technique to induce such transformations. For instance, the thermal treatment of phenanthrene (B1679779) at high temperatures (1100 °C) leads to a significant skeletal rearrangement, yielding pyracylene along with 1-, 3-, and 4-ethynylacenaphthylene. researchgate.net Evidence suggests that cyclopenta[bc]acenaphthylene is a key intermediate in this complex reaction pathway. researchgate.net Similarly, the thermal rearrangement of aceanthrylene (B1216281) to acephenanthrylene (B1206934) is believed to proceed through a mechanism involving a 1,2-carbon shift (ring contraction) and a 1,2-hydrogen shift. researchgate.net
A common mechanistic motif in the high-temperature chemistry of cyclopenta-fused PAHs is the ring-contraction/ring-expansion sequence. iupac.org This process, often involving consecutive 1,2-hydrogen and 1,2-carbon shifts, allows for the interconversion of five- and six-membered rings. iupac.org For example, the rearrangement of pyracylene under FVT conditions produces acenaphthylene (B141429) and ethynylacenaphthylene isomers, indicating the transient formation of cyclopent[bc]acenaphthylene. researchgate.net Theoretical studies, such as semiempirical AM1 calculations, have been employed to investigate the potential energy surfaces and viability of these rearrangement pathways. researchgate.netiupac.org
The conversion of ethynyl-substituted PAHs into cyclopenta-fused systems via intramolecular carbene insertion is another important cyclization process. iupac.org This method, pioneered by R.F.C. Brown, involves the reversible isomerization of terminal alkynes to ethylidene carbenes under FVT conditions, which are then trapped intramolecularly. iupac.org
Furthermore, the rearrangement of cyclopenta[ef]heptalene to phenanthrene derivatives highlights the thermodynamic driving forces that can lead to significant skeletal reorganization. Plausible mechanisms for such rearrangements include the arenium ion pathway or a palladium-catalyzed pathway. chinesechemsoc.org
The following table summarizes key intramolecular rearrangement processes involving precursors and derivatives related to the this compound framework.
| Starting Material | Conditions | Key Intermediate(s) | Product(s) |
| Phenanthrene | FVP, 1100 °C | Cyclopenta[bc]acenaphthylene | Pyracylene, Ethynylacenaphthylenes |
| Aceanthrylene | Thermal | - | Acephenanthrylene |
| Pyracylene | FVT, >1000 °C | Cyclopent[bc]acenaphthylene | Acenaphthylene, Ethynylacenaphthylenes |
| 5-(1-chloroethenyl)acenaphthene | FVT, 1100 °C | - | Pyracylene |
| Cyclopenta[ef]heptalene derivative | - | Arenium ion or Pd-intermediate | Phenanthrene derivatives |
Intermolecular Reactions Leading to Extended Conjugated Systems and Derivatives
The this compound core serves as a versatile building block for the synthesis of larger, more complex π-conjugated systems and various functional derivatives. These intermolecular reactions are crucial for developing new materials with tailored optoelectronic properties and for accessing novel pharmaceutical and agrochemical scaffolds.
One of the most common strategies involves the condensation of acenaphthenequinone (B41937), a key precursor, with active methylene (B1212753) compounds. For example, the reaction of acenaphthenequinone with various reagents can lead to the formation of the cyclopenta[a]acenaphthylene ring system. A notable example is the Michael–Aldol domino reaction sequence between acenaphthenequinone and 4-chloroacetophenone in the presence of potassium hydroxide, which yields a highly substituted this compound derivative. nih.gov
Derivatives of this compound are also synthesized for specific applications. For instance, 8-oxo-8H-cyclopenta[a]acenaphthylene-7-carbonitriles have been developed as long-wavelength fluorescent markers for hypoxic cells in solid tumors. nih.gov The synthesis of these compounds often involves the reaction of acenaphthylene-1,2-dione with appropriate precursors. nih.gov Similarly, 7,9-diphenyl-8H-cyclopent[a]acenaphthylen-8-one is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its versatile reactivity. lookchem.com
The photocyclodehydrogenation of 1,2-diarylethylenes (stilbenes) is a classic and effective method for synthesizing phenanthrene derivatives, which can be seen as extended systems related to the acenaphthylene core. academie-sciences.fr This reaction typically involves irradiation with a high-pressure mercury lamp in the presence of an oxidizing agent like iodine. academie-sciences.fr
Furthermore, palladium-catalyzed cross-coupling reactions are instrumental in constructing extended conjugated systems. For example, Pd-catalyzed aromatic C–H/peri-C–halogen or C–H/peri-C–H annulative couplings are used to build cyclopenta-fused polycyclic heteroarenes (CP-PHAs) that incorporate the acenaphthylene unit. rsc.orgrsc.org These reactions provide a direct pathway to fuse heteroaromatic rings with the acenaphthylene scaffold, creating donor-acceptor type π-electronic molecules with interesting photoelectronic properties. rsc.orgresearchgate.net
The following table provides examples of intermolecular reactions used to synthesize derivatives and extended systems based on the this compound framework.
| Reactant 1 | Reactant 2 | Reaction Type | Product Type |
| Acenaphthenequinone | 4-Chloroacetophenone | Michael–Aldol domino reaction | Substituted this compound |
| Acenaphthylene-1,2-dione | tert-butyl 2-cyano-3-phenylacrylate | Condensation | 8-oxo-8H-cyclopenta[a]acenaphthylene derivative |
| 1,2-Diarylethylene | - | Photocyclodehydrogenation | Phenanthrene derivative |
| Benzo[b]thiophene derivative | Naphthalene (B1677914) derivative | Pd-catalyzed C–H/peri-C–H coupling | Cyclopenta-fused polycyclic heteroarene |
| Aryl alkyl ketone | Acetylenedicarboxylate | Rh-catalyzed tandem C-H annulation | Acenaphthylene-containing PAH |
Catalytic Transformations Involving this compound Scaffolds
Catalytic methods play a pivotal role in the synthesis and functionalization of this compound and its derivatives, enabling efficient and selective transformations that are often difficult to achieve through conventional means. Transition-metal catalysis, in particular, has been extensively explored.
Palladium catalysis is at the forefront of constructing cyclopenta-fused polycyclic aromatic hydrocarbons (CP-PAHs) and heteroarenes (CP-PHAs) from acenaphthylene precursors. rsc.orgrsc.org A significant strategy is the Pd-catalyzed annulative coupling involving the activation of a heteroaromatic C–H bond and a peri-C–H bond of a naphthalene system. rsc.org This approach provides a direct route to acenaphthylene-fused CP-PHAs, which are of interest for their electronic properties. rsc.orgrsc.org While initial methods relied on pre-functionalized substrates (e.g., C-halogen bonds), recent advancements have focused on direct C–H/C–H coupling, which enhances atom economy. rsc.org
Gold-catalyzed reactions, while more commonly associated with the activation of alkynes and allenes, have been used in the synthesis of cyclopropane (B1198618) and cyclopropene (B1174273) derivatives which can be precursors to more complex ring systems. acs.org For instance, gold-catalyzed carbene transfer from donor-acceptor diazo compounds to alkynes can produce cyclopropenes. acs.org
Ruthenium-based catalysts, specifically Hoveyda-Grubbs catalysts, are well-known for their application in olefin metathesis. Ring-rearrangement metathesis (RRM) of bi- and polycyclic alkenes using these catalysts can produce complex scaffolds, including those that could potentially be elaborated into cyclopenta-fused systems. mdpi.com
The following table summarizes some of the key catalytic transformations involving the synthesis of this compound-related structures.
| Catalyst System | Reaction Type | Substrates | Product Type |
| Pd(OPiv)₂ / AgOPiv | C–H/peri-C–H annulative coupling | Benzo[b]thiophenes, Naphthalenes | Cyclopenta-fused polycyclic heteroarenes |
| [Cp*RhCl₂]₂ / AgOTf | Tandem C–H penta- and hexaannulation | Aryl alkyl ketone, Acetylenedicarboxylate | Acenaphthylene-containing PAHs |
| [(IPr)AuCl] / NaBArF₄ | Carbene transfer (cyclopropanation) | Styrene, Ethyl diazoacetate | Cyclopropane derivatives |
| Hoveyda-Grubbs catalyst | Ring-rearrangement metathesis | Bicyclic alkenes | Rearranged polycyclic scaffolds |
Radical-Mediated Pathways and Their Mechanistic Elucidation
Radical reactions are crucial in the formation, transformation, and degradation of polycyclic aromatic hydrocarbons (PAHs) like acenaphthylene, particularly in high-temperature environments such as combustion and in the atmosphere. osti.govosti.gov
The degradation of acenaphthylene in the gas phase is often initiated by hydroxyl (OH) radicals. Theoretical studies using density functional theory (DFT) have shown that the reaction can proceed via two main pathways: hydrogen abstraction or hydroxyl addition. scirp.org The OH addition to the unsaturated bond in the five-membered ring is energetically the most favorable pathway. scirp.org The resulting OH-acenaphthylene adduct can then react further with atmospheric species like O₂ and NO to form products such as acenaphthenone, or with NO₂ to form nitroacenaphthylene. scirp.org
Radical-radical reactions are also significant. For example, the reaction between a cyclopentadienyl (B1206354) radical and a methyl radical can lead to ring expansion, forming benzene. osti.gov The self-reaction of cyclopentadienyl radicals can form naphthalene. osti.gov These pathways are considered important in the formation of aromatic systems in high-temperature environments and may bypass classical mechanisms like the Hydrogen-Abstraction-Acetylene-Addition (HACA) model. osti.govresearchgate.net
The mechanisms of these radical reactions are often complex and can involve multiple steps, including radical addition, intramolecular cyclization, and hydrogen shifts. For instance, the conversion of acenaphthylene to phenanthrene can be initiated by H-abstraction followed by acetylene (B1199291) addition, proceeding through intermediates with fused five-membered rings that eventually rearrange to a six-membered ring. researchgate.net
The study of these pathways often relies on a combination of experimental techniques, such as flash vacuum pyrolysis, and computational modeling to elucidate the reaction mechanisms and energetics. researchgate.netscirp.org The goal is to understand how these complex molecules are formed and transformed, which has implications for combustion chemistry, astrophysics, and atmospheric science. osti.gov
The following table outlines some key radical-mediated pathways involving acenaphthylene and related species.
| Initiating Species/Process | Key Intermediates | Products | Environment/Context |
| OH radical | OH-acenaphthylene adduct | Acenaphthenone, Nitroacenaphthylene | Atmospheric degradation |
| H-abstraction / Acetylene addition | Radicals with fused five-membered rings | Phenanthrene | PAH growth in thermal systems |
| Cyclopentadienyl radical self-reaction | - | Naphthalene | High-temperature PAH formation |
| Cyclopentadienyl radical + Methyl radical | - | Benzene | High-temperature PAH formation |
Supramolecular Interactions Influencing Reactivity and Selectivity (e.g., Host-Guest Chemistry)
Supramolecular chemistry, which focuses on non-covalent interactions, offers a powerful approach to control the reactivity and selectivity of chemical reactions. frontiersin.orgfrontiersin.org By encapsulating reactant molecules within a host, it is possible to pre-organize them for a specific reaction, leading to products that might not be favored in free solution. beilstein-journals.org
Host-guest chemistry has been applied to reactions involving polycyclic aromatic hydrocarbons like acenaphthylene and its derivatives. researchgate.net Molecular containers, such as self-assembled cages or cavitands, can provide a confined microenvironment that influences the outcome of a reaction. beilstein-journals.org These hosts can bind guests through a combination of hydrophobic effects, π-π stacking, C-H···π interactions, and hydrogen bonding. researchgate.netrsc.orgscielo.br
A key application of this principle is in achieving site-selectivity. For example, in Diels-Alder reactions involving substituted naphthalenes or anthracenes, encapsulation within a cage-like host can direct the reaction to a specific ring of the aromatic system, whereas the reaction in solution might be unselective or favor a different isomer. beilstein-journals.org The shape and size of the host's cavity, as well as the specific non-covalent interactions at play, are crucial in determining this selectivity. beilstein-journals.orgresearchgate.net
Supramolecular assemblies can also be used to construct novel materials. For instance, conjugated macrocycles incorporating electron-accepting units like naphthalimide and electron-donating units like phenanthrene can self-assemble into well-defined nanostructures. frontiersin.org The host-guest binding properties of such macrocycles can be tuned by their constituent parts, allowing for the selective recognition of guests like fullerenes. frontiersin.org
The interactions within the crystal packing of this compound derivatives are also governed by supramolecular forces. In the crystal structure of a complex derivative, interactions such as O—H⋯O, C—H⋯O, C—H⋯Cl hydrogen bonds, and C—H⋯π interactions were observed to create a three-dimensional architecture. nih.gov These interactions dictate the solid-state properties of the material.
The following table provides examples of how supramolecular interactions influence the chemistry of this compound and related systems.
| Supramolecular System | Type of Interaction | Effect on Reactivity/Selectivity | Example Reaction |
| Self-assembled cage host + Naphthalene derivative | Encapsulation, π-π stacking | Site-selective reaction at the unsubstituted ring | Diels-Alder reaction |
| Naphthalimide-phenanthrene macrocycle | π-π stacking, Host-guest binding | Selective binding of fullerenes | Fullerene complexation |
| Crystalline solid of a substituted this compound | Hydrogen bonding, C-H···π interactions | Formation of a 3D supramolecular architecture | - |
| Water-soluble macrocycle + PAHs | Hydrophobic interactions, Host-guest binding | Selective encapsulation of naphthalene over other PAHs | Separation/Recognition |
Site-Selective Reactions and Directed Functionalization Strategies
Achieving site-selectivity in the functionalization of complex molecules like this compound is a major goal in synthetic chemistry, as it allows for precise control over the properties of the final product. This can be accomplished through various strategies, including the use of directing groups in catalysis and the application of supramolecular containers.
Transition metal-catalyzed C–H activation, guided by a directing group, is a powerful tool for site-selective functionalization. mdpi.com In the context of synthesizing cyclopenta-fused systems, palladium catalysis has been used for the site-specific annulative coupling of heteroaromatics with naphthalenes. rsc.orgrsc.org The catalyst, often in conjunction with a ligand, can selectively activate a C–H bond at a specific position (e.g., C2 vs. C3 of a thiophene (B33073) ring) before coupling it with the peri-C–H bond of the naphthalene moiety. rsc.org This directed approach is crucial for building complex CP-PHAs with well-defined structures. rsc.orgrsc.org
Supramolecular strategies also offer a unique way to achieve site-selectivity. By encapsulating a substrate within a molecular container, specific reactive sites can be shielded while others are exposed, or the substrate can be held in a conformation that favors reaction at a particular site. beilstein-journals.org For example, Diels-Alder reactions of polycyclic aromatic hydrocarbons have been shown to proceed with unusual and controllable site-selectivity when mediated by a supramolecular host. beilstein-journals.org The product distribution is dictated by the shape of the host's cavity and the preorganization of the reactants within it, rather than the inherent reactivity of the substrate in solution. beilstein-journals.org
The inherent reactivity of the this compound system itself can also lead to site-selective reactions. For example, in the OH-initiated degradation of acenaphthylene, the addition of the hydroxyl radical preferentially occurs at the C1 position in the five-membered ring, which is the most electron-rich and accessible site. scirp.org This inherent selectivity is a key factor in determining the subsequent reaction pathways and final products. scirp.org
The following table summarizes different strategies for achieving site-selective reactions on this compound and related scaffolds.
| Strategy | Mechanism | Example | Result |
| Directing Group Catalysis | Pd-catalyzed C–H activation at a specific position on a heterocycle | Annulative coupling of a 2-substituted benzo[b]thiophene with a naphthalene | Formation of a specific isomer of a cyclopenta-fused polycyclic heteroarene |
| Supramolecular Encapsulation | Confinement within a host cage exposes one reactive site while blocking others | Diels-Alder reaction of a substituted naphthalene inside a self-assembled cage | Reaction occurs selectively at the unsubstituted ring |
| Inherent Reactivity | Preferential attack of a reagent at the most electronically favorable or sterically accessible position | OH radical addition to acenaphthylene | Addition occurs predominantly at the C1 position of the five-membered ring |
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Calculations for Geometric and Electronic Structures
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to predict the geometric and electronic properties of complex molecules like CP-PAHs. DFT calculations, particularly using functionals like B3LYP, are employed to optimize molecular geometries, determine bond lengths and angles, and analyze frontier molecular orbitals (HOMO and LUMO).
For instance, studies on cyclopenta-fused polycyclic heteroarenes (CP-PHAs), which incorporate an acenaphthylene (B141429) unit, utilize DFT at the B3LYP/6-31+G(d) level to analyze their electronic structure and HOMO-LUMO transitions. rsc.org In a theoretical investigation of the gas-phase degradation of acenaphthylene initiated by OH radicals, the M06-2X functional with an aug-cc-pVTZ basis set was chosen for its accuracy in thermochemical and kinetic calculations. scirp.orgscirp.orgscirp.org This method was used to optimize the geometries of reactants, intermediates, and transition states. scirp.orgscirp.orgscirp.org
A study on an isomer, cyclopenta-acenapthylene, using both a model Pariser–Parr–Pople (PPP) Hamiltonian and TDDFT, revealed significant details about its electronic structure. acs.org The calculations showed that its lowest singlet absorption occurs at 1.47 eV, with a spin gap of 1.2 eV. acs.org Such calculations are crucial for understanding the molecule's potential in optoelectronic applications. acs.org The electronic properties of a system are highly dependent on its structure; for example, the introduction of electron-rich sulfur atoms into a cyclopenta-fused macrocycle was shown to raise the energies of both the HOMO and LUMO. rsc.org
The table below presents data calculated for an isomer, providing an example of the insights gained from DFT.
| Property | Calculated Value (Isomer: cyclopenta-acenapthylene) | Method | Source |
| Lowest Singlet Absorption | 1.47 eV | PPP Model | acs.org |
| Second Singlet Absorption | 2.7 eV | PPP Model | acs.org |
| Third Singlet Absorption | 3.08 eV | PPP Model | acs.org |
| S₁-T₁ Energy Gap (ΔST) | 0.27 eV | PPP Model | acs.org |
| Spin Gap | 1.2 eV | PPP Model | acs.org |
| Lowest Singlet Absorption | 2.1 eV | TDDFT | acs.org |
| Spin Gap | 1.13 eV | TDDFT | acs.org |
This data pertains to an isomer of 8H-cyclopenta[a]acenaphthylene and is presented for illustrative purposes.
Ab Initio and Semi-Empirical Methods for Prediction of Molecular Properties
Alongside DFT, ab initio and semi-empirical methods are valuable for predicting molecular properties. Ab initio methods, such as Hartree-Fock (HF) and Møller–Plesset (MP2) perturbation theory, are based on first principles without empirical parameters, offering high accuracy at a significant computational cost. acs.org For example, ab initio calculations have been used to determine the structural parameters, dipole moments, and vibrational frequencies of various molecules. acs.org
Semi-empirical methods, like AM1, are computationally less demanding and are particularly useful for larger systems. iupac.org These methods were employed to study the automerization of acenaphthylene, where they successfully located minima and transition states for 1,2-H and 1,2-C shifts, providing insight into the interconversion of CP-PAHs at high temperatures. iupac.org In another study, Parametric Method 3 (PM3), a semi-empirical approach, was used for full geometrical optimizations of cyclopentaphenanthrene derivatives to analyze the relationship between molecular distortion and mutagenicity. researchgate.net More accurate single-point Hartree-Fock-Self Consistent Field (HF-SCF) ab initio calculations were then performed on these optimized structures to refine the understanding of their electronic properties. researchgate.net
Aromaticity Assessment and Magnetic Criteria
The aromaticity of CP-PAHs is a key determinant of their stability and reactivity. Several computational techniques are used to quantify this property, with magnetic criteria being particularly powerful.
Anisotropy of the Induced Current Density (ACID): ACID plots provide a visual representation of electron delocalization pathways. rsc.orgchemrxiv.org These plots can confirm whether π-electrons are localized within individual rings or are delocalized globally across the macrocyclic structure. rsc.orgchinesechemsoc.org For many cycloarenes, ACID calculations show that π-electrons are predominantly delocalized on specific moieties, such as anthracene (B1667546) and naphthalene (B1677914) units. chemrxiv.org
Iso-Chemical Shielding Surface (ICSS) Maps: ICSS maps are another tool to visualize aromaticity. rsc.orgchinesechemsoc.org They show magnetically shielded cavities, which support findings from NICS calculations regarding the aromatic features of different rings within a molecule. chinesechemsoc.org
The table below summarizes NICS(0) values for a related macrocyclic compound, illustrating the concept of aromaticity switching.
| Compound | NICS(0) Value (ppm) | Electronic Character | Source |
| Neutral MC4-S | +15.39 | Global anti-aromatic | rsc.org |
| Dication MC4-S²⁺ | -25.98 | Global aromatic | rsc.org |
This data is for a cyclopenta-fused macrocyclic tetraradicaloid and demonstrates the application of NICS calculations.
Reaction Mechanism Elucidation and Transition State Analysis
Computational chemistry is crucial for mapping reaction pathways and identifying transition states, which are often impossible to observe experimentally. For the degradation of acenaphthylene, DFT calculations have been used to explore the mechanisms initiated by OH radicals. scirp.orgscirp.org These studies predict two main pathways: hydrogen abstraction and hydroxyl addition. scirp.org The calculations identified the C1-site (on the five-membered ring) as the most favorable for OH radical addition due to the lowest energy barrier (0.25 kcal/mol) and the strongest exothermicity (-33.33 kcal/mol). scirp.orgscirp.org Intrinsic Reaction Coordinate (IRC) calculations are performed to confirm that a calculated transition state correctly connects the reactant and product. scirp.org
Furthermore, transition state analysis has been applied to understand the acid-catalyzed hydrolysis of CP-PAH epoxides. nih.gov In the hydrolysis of 5-methoxyacenaphthylene 1,2-oxide, computational analysis helps explain why the less thermodynamically stable cis-diol is the major product. nih.gov It was concluded that transition state effects selectively stabilize the pathway leading to the cis-diol, a finding with implications for understanding the metabolism and carcinogenicity of related compounds. nih.gov
Molecular Dynamics Simulations for Dynamic Behavior and Interactions
A combined Kinetic Monte Carlo/Molecular Dynamics (KMC/MD) approach has been developed to simulate the growth of soot precursors in combustion environments. utah.edu In these simulations, acenaphthylene is included as a key species, and the model tracks the evolution of its three-dimensional structure, including bonds, angles, and dihedrals, as it reacts and polymerizes. utah.edu Additionally, the Automated Topology Builder (ATB) repository provides optimized geometries and molecular force fields for acenaphthylene, which are essential inputs for conducting MD or Monte Carlo simulations of systems containing this unit. uq.edu.au Such simulations are vital for studying biomolecule-ligand complexes and for structure-based drug design. uq.edu.aumpg.de
Prediction of Spectroscopic and Electrochemical Properties
Theoretical methods are highly effective in predicting spectroscopic and electrochemical properties, guiding experimental work. Time-dependent DFT (TD-DFT) is the primary method for calculating electronic absorption and emission spectra. semanticscholar.orgresearchgate.net For CP-PAHs, TD-DFT calculations have been used to assign observed electronic transitions to specific frontier orbital configurations. researchgate.net A study on various CP-PAHs showed that the lowest dipole-allowed singlet absorption can range from 0.43 to 1.42 eV, making them promising for harvesting solar radiation. acs.org The calculated optical gaps for compounds like acenaphthylene and its isomers show very good agreement with experimental results. acs.org
DFT is also used to predict electrochemical properties. The energies of the HOMO and LUMO can be correlated with oxidation and reduction potentials, respectively. academie-sciences.fr For example, in a series of novel helical polycyclic hydrocarbons, the HOMO/LUMO energy levels were determined from cyclic voltammetry data and were found to be consistent with values derived from DFT calculations, yielding electrochemical energy gaps (EECg) of around 1.0 eV. rsc.org
| Chemical Name |
| This compound |
| Acenaphthylene |
| Anthracene |
| Benzene |
| Cyclopenta-acenapthylene |
| Cyclopenta[cd]pyrene |
| Cyclopenta[fg]acenaphthylene |
| Cyclopentaphenanthrene |
| 5-methoxyacenaphthylene 1,2-oxide |
| Naphthalene |
| Pyracylene |
| Pyrene (B120774) |
Advanced Materials Applications Excluding Biological and Clinical Applications
Organic Optoelectronic Devices
Organic Light-Emitting Diode (OLED) Emitters
Derivatives of 8H-cyclopenta[a]acenaphthylene serve as critical intermediates in the synthesis of advanced fluorescent materials for OLEDs. A notable example involves the use of 7,9-diphenyl-8H-cyclopenta[a]acenaphthylen-8-one as a precursor for creating highly arylated, functionalized fluoranthene (B47539) derivatives. These fluoranthenes have been investigated as blue fluorescent molecular materials for non-doped electroluminescent devices.
The synthesis proceeds via a Diels-Alder reaction between the 8H-cyclopenta[a]acenaphthylen-8-one derivative and various substituted acetylenes. This approach allows for systematic tuning of the resulting fluorophore's optical, thermal, and electrochemical properties by modifying the functional groups on the fluoranthene periphery. The introduction of bulky aryl rings helps to prevent the molecules from adopting a planar structure, which effectively reduces concentration quenching and π-π stacking in the solid state, leading to high photoluminescence quantum yields (PLQY) in neat films.
Multilayer, non-doped OLEDs fabricated with these materials as the emissive layer have demonstrated promising performance. Devices have achieved high luminance (≥ 2000 cd/m²) and moderate external quantum efficiencies (EQE) ranging from 1.1% to 1.4%. The electroluminescence (EL) emission can be tuned from sky blue (477 nm) to bluish-green (490 nm) by altering the substituents on the emitter molecule.
Interactive Table: Performance of OLEDs Using Fluoranthene Emitters Derived from 7,9-diphenyl-8H-cyclopenta[a]acenaphthylen-8-one
| Emitter Compound | EL λmax (nm) | Luminance (cd/m²) | External Quantum Efficiency (EQE) (%) |
| TPF | 477 | > 2000 | 1.1 |
| asym-TPF | 480 | > 2000 | 1.2 |
| sym-TPF | 485 | > 2000 | 1.3 |
| CH3-TPF | 488 | > 2000 | 1.4 |
| CN-TPF | 490 | > 2000 | 1.1 |
Organic Field-Effect Transistor (OFET) Active Materials
The class of cyclopenta-fused polycyclic aromatic hydrocarbons, including derivatives of this compound, is actively researched for use as the active semiconductor layer in OFETs. acs.org The inherent properties of these molecules, such as their tendency for ordered π-stacking, are crucial for facilitating efficient charge transport. wiley.com The development of high-performance OFETs relies on materials that can form highly ordered thin films with minimal defects at the dielectric/semiconductor interface. nih.gov
Research has shown that copolymers incorporating an acenaphthyl-based fused thienopyrazine moiety can function as the acceptor unit in ambipolar OFETs, achieving hole and electron mobilities of 0.07 cm²/(Vs) and 0.046 cm²/(Vs), respectively. wiley.com The strategic inclusion of the acenaphthylene (B141429) structure was shown to enhance the π–π stacking interactions between polymer chains, which is beneficial for charge transport. wiley.com Furthermore, polymers based on cyclopenta[1,2-b:5,4-b′]dithiophene have demonstrated very high hole mobilities, indicating the potential of the broader class of cyclopenta-fused systems in high-performance electronics. aip.org
Organic Photovoltaic (OPV) Donor and Acceptor Components
In the field of organic photovoltaics, there is a significant effort to develop novel non-fullerene acceptors (NFAs) to improve efficiency and stability. Cyclopenta-fused PAHs are promising candidates for these components due to their tunable electronic properties and high electron affinity. rsc.org Specifically, functionalized derivatives of the cyclopenta[a]acenaphthylene framework have been shown to act as electron acceptors.
One study demonstrated the synthesis of 2,7-bis(trimethylsilyl)cyclopenta[hi]aceanthrylene, a related CP-PAH. This compound was found to have a low optical bandgap and exhibited reversible reductions, characteristic of an electron acceptor. Its capability as an acceptor was confirmed through fluorescence quenching experiments with the donor polymer poly(3-hexylthiophene), demonstrating fullerene-like electron-accepting behavior. This makes such compounds highly relevant for use as the n-type material in bulk heterojunction (BHJ) solar cells. The ability to create donor-acceptor (D-A) type electronic structures within a single molecule by fusing electron-rich heteroaromatics with the electron-accepting acenaphthylene unit further highlights their potential in OPVs. wikipedia.org
Fluorescent Probes and Markers for Chemical Sensing and Advanced Imaging Applications
Derivatives of this compound have been specifically designed and synthesized to act as long-wavelength fluorescent markers. For instance, novel 8-oxo-8H-cyclopenta[a]acenaphthylene-7-carbonitriles have been developed for this purpose. These compounds can be synthesized from acenaphthenequinone (B41937) and exhibit interesting photophysical properties suitable for advanced imaging applications.
Structurally related solvatochromic fluorophores based on a cyclopenta[b]naphthalene core have also been synthesized. These molecules show significant shifts in their emission spectra depending on the polarity of their environment, a property that is highly valuable for chemical sensing. They exhibit large Stokes shifts (the difference between absorption and emission maxima) and high quantum yields. The cyclopentane (B165970) portion of the molecular structure provides a convenient point for chemical modification without significantly disrupting the core photophysical properties.
Polymeric Materials and Electrically Conductive Polymers
The parent compound, acenaphthylene, is a known monomer for producing electrically conductive polymers. The polymerization of acenaphthylene, for instance with acetylene (B1199291) in the presence of a Lewis acid catalyst, yields polymers with significant electrical conductivity. atamanchemicals.comchinesechemsoc.org This is attributed to the formation of a conjugated π-electron system along the polymer backbone. abo.fiacs.org
While research has focused on the parent acenaphthylene, the principles apply to its derivatives. The this compound framework, with its extended π-system, is a candidate for creating novel monomers. Polymerization of such monomers could lead to new types of conductive polymers with tailored properties. The thermal polymerization of various cyclopenta-fused PAHs at high temperatures is a known phenomenon, suggesting that polymers based on the this compound skeleton are synthetically accessible.
Catalysis in Organic Synthesis (e.g., as Ligands or Active Components)
The acenaphthylene framework and its derivatives can serve as ligands in organometallic chemistry, forming complexes that can be used in catalysis. atamanchemicals.comchinesechemsoc.org The extended aromatic system can coordinate to a metal center, influencing its electronic properties and reactivity.
A prominent example is seen with zirconocene (B1252598) complexes bearing cyclopenta[l]phenanthrene (B1258965) ligands, which are structural isomers of cyclopenta[a]acenaphthylene derivatives. nih.gov These complexes, when activated with methylaluminoxane (B55162) (MAO), act as effective catalysts for the polymerization of olefins like propene. nih.gov The structure of the ligand directly influences the properties of the resulting polymer. nih.gov This demonstrates the potential of the rigid, extended π-framework of cyclopenta-fused acenaphthylenes to act as a controlling ligand in catalytic processes. The ability to add functional groups to the ligand framework allows for the fine-tuning of the catalyst's activity and selectivity. abo.fi
Supramolecular Assemblies and Host-Guest Systems for Materials Engineering
The unique structural and electronic properties of this compound, a polycyclic aromatic hydrocarbon (PAH), make it a compelling building block for the construction of advanced functional materials through supramolecular chemistry. The planar and electron-rich acenaphthylene core fused with a five-membered cyclopenta ring provides a platform for a variety of non-covalent interactions, which are the foundation of supramolecular assemblies and host-guest systems. These interactions, including π-π stacking, van der Waals forces, and C–H···π interactions, govern the self-assembly of these molecules into ordered, higher-level structures with emergent properties suitable for materials engineering applications. rsc.orgresearchgate.net
Research into derivatives of the this compound framework has demonstrated its significant potential in the field of organic electronics and optoelectronics. While studies may not always focus on the parent compound, the functionalized derivatives provide critical insights into the supramolecular behavior of the core structure. For instance, derivatives of 7,9-diphenyl-8H-cyclopenta[a]acenaphthylen-8-one have been utilized as intermediates in the synthesis of fluoranthene-based materials for Organic Light-Emitting Diodes (OLEDs). rsc.org The performance of these materials is intrinsically linked to their solid-state packing and intermolecular interactions, which are dictated by the fundamental shape and electronic nature of the cyclopenta[a]acenaphthylene system. rsc.org
The large, planar π-surface of cyclopenta-fused polycyclic aromatic hydrocarbons, such as this compound, is conducive to the formation of supramolecular stacks. researchgate.net These ordered arrangements are beneficial for charge transport, a critical characteristic for semiconductor materials. wiley.com The ability to functionalize the periphery of the this compound skeleton allows for the fine-tuning of its electronic properties and, consequently, the nature of the resulting supramolecular assemblies. By introducing electron-donating or electron-withdrawing groups, the frontier molecular orbital energies (HOMO and LUMO) can be systematically varied, thereby controlling the material's optical and electronic bandgap. researchgate.net
Host-guest chemistry offers another avenue for the application of this compound-based systems in materials engineering. mit.edufrontiersin.org The defined cavity and electron-rich nature of related macrocyclic structures built from similar aromatic units enable them to act as hosts for electron-deficient guest molecules, such as fullerenes. frontiersin.orgacs.org This interaction leads to the formation of charge-transfer complexes, which have unique optical and electronic properties. wiley.com While specific host-guest systems involving the parent this compound are not extensively documented, the principles derived from analogous systems suggest its potential for creating novel materials with tunable properties for applications in sensing, molecular recognition, and organic electronics. wiley.comfrontiersin.org
The self-assembly of amphiphilic derivatives of related chromophores can be influenced by host-guest interactions, leading to morphological transitions in the resulting nanostructures. mit.edu This highlights a sophisticated strategy for controlling the structure and function of materials at the nanoscale. The incorporation of the rigid and photophysically active this compound core into such systems could lead to new materials with stimuli-responsive behavior. frontiersin.org
Detailed findings from studies on fluoranthene derivatives synthesized from a this compound precursor underscore the importance of intermolecular forces in materials performance. Single-crystal X-ray diffraction studies have elucidated the role of C–H···π and π-π stacking interactions in the solid-state packing of these molecules. rsc.org These interactions directly influence the photoluminescence quantum yield (PLQY) and the efficiency of OLED devices fabricated from these materials. rsc.org
The following table summarizes key intermolecular interactions observed in derivatives originating from the this compound framework, which are crucial for the formation of supramolecular assemblies.
| Interaction Type | Description | Significance in Materials Engineering |
| π-π Stacking | Attractive, non-covalent interaction between aromatic rings. | Facilitates charge transport in organic semiconductors and influences the optical properties of materials. rsc.orgresearchgate.net |
| C–H···π Interactions | A weak hydrogen bond between a C-H bond and a π-system. | Contributes to the stability and specific geometry of supramolecular structures, affecting crystal packing and material morphology. rsc.org |
| Host-Guest Interactions | Encapsulation of a "guest" molecule within a "host" molecule. | Enables the creation of charge-transfer complexes with unique electronic properties and can be used to control the self-assembly and morphology of nanostructures. mit.edufrontiersin.org |
The subsequent table presents data on fluoranthene derivatives synthesized via a Diels-Alder reaction involving 7,9-diphenyl-8H-cyclopenta[a]acenaphthylen-8-one, illustrating the tunability of their photophysical properties, which is a direct consequence of their molecular and supramolecular structure.
| Compound Derivative | Emission Maxima (nm) in Thin Film | Photoluminescence Quantum Yield (PLQY) in Thin Film (%) | External Quantum Efficiency (EQE) of OLED (%) |
| Derivative 1 | 477 (Sky Blue) | High | 1.4 |
| Derivative 2 | 490 (Bluish-Green) | High | 1.1 |
Data adapted from research on fluoranthene derivatives. rsc.org
Conclusion and Future Research Directions
Synthesis of Key Findings Pertaining to 8H-cyclopenta[a]acenaphthylene
Research into this compound and its derivatives has yielded significant insights into their synthesis, properties, and potential applications. The core structure, often functionalized at various positions, serves as a versatile scaffold for creating more complex molecules.
A key derivative, 7,9-Diphenyl-8H-cyclopent[a]acenaphthylen-8-one, is a widely recognized building block in organic synthesis. lookchem.com Its utility extends to the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. lookchem.com The specific properties and applications of these resulting compounds are largely dictated by the functional groups attached to the parent molecule. lookchem.com Furthermore, this derivative has shown potential biological activities, including anti-inflammatory and antiproliferative properties, making it a person of interest in medicinal chemistry research. lookchem.com
The synthesis of novel derivatives has been a major focus. For instance, 8-oxo-8H-cyclopenta[a]acenaphthylene-7-carbonitriles have been synthesized and evaluated as long-wavelength fluorescent markers for hypoxic cells in solid tumors. nih.gov Another example is the synthesis of 8-(Biphenyl-2-yl)-7,9-diphenyl-8H-cyclopenta[a]acenaphthylen-8-ol, created with the aim of generating spiro compounds that could exhibit both attractive electronic properties and amorphous stability, which are important for optoelectronic applications. nih.gov
The fusion of the cyclopenta ring to the acenaphthylene (B141429) core imparts unique electronic characteristics. Cyclopenta-fused polycyclic heteroarenes (CP-PHAs) composed of acenaphthylene and heteroaromatic units are being explored as intriguing photoelectronic materials due to the electron-accepting nature of the fused cyclopenta ring and the tunable electronic properties of the heteroaromatics. rsc.org
Remaining Challenges and Unresolved Questions in its Chemical Research
Despite the progress made, several challenges and unresolved questions remain in the chemical research of this compound and its derivatives.
One of the primary challenges lies in the development of more efficient and selective synthetic methodologies. While methods like the Diels-Alder reaction and palladium-catalyzed cross-coupling reactions have been employed, the synthesis of complex, multi-substituted derivatives can be intricate and may result in low yields. rsc.orgrsc.org For example, the synthesis of certain cyclopenta-fused polycyclic heteroaromatics can be limited by the need for pre-functionalized starting materials, such as brominated arenes, which can be difficult to prepare selectively. rsc.org
A deeper understanding of the structure-property relationships is another critical area for future investigation. While it is known that functional groups significantly influence the properties of this compound derivatives, a more systematic and predictive understanding of these effects is needed. lookchem.com This includes elucidating how different substituents impact electronic properties, solid-state packing, and ultimately, device performance in optoelectronic applications.
The long-term stability and degradation pathways of these compounds, particularly in the context of material applications, are not fully understood. Research into the photophysical and chemical stability of these molecules under operational conditions is crucial for their practical implementation.
Emerging Research Avenues and Potential for Novel Discoveries in Material Science
The unique electronic and structural features of this compound open up several exciting avenues for future research and novel discoveries, particularly in material science.
The development of new organic electronic materials is a highly promising area. The electron-accepting nature of the cyclopenta-fused ring makes these compounds suitable for use as n-type semiconductors or electron-transporting materials in organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) cells. rsc.orgacs.org The ability to tune their electronic properties through synthetic modification offers a pathway to design materials with optimized energy levels for efficient charge transport and device performance. rsc.org
The exploration of spiro-fused derivatives of this compound is another emerging trend. nih.gov Spiro compounds are known to form stable molecular glasses, a desirable property for materials used in optoelectronic devices as it can prevent crystallization and improve device longevity. nih.gov
Furthermore, the development of novel fluorescent probes and sensors based on the this compound scaffold is a promising research direction. The observed fluorescence in some derivatives suggests their potential use in bioimaging and chemical sensing applications. nih.gov
Broader Academic Impact of Research on Related Polycyclic Aromatic Systems
The research on this compound contributes to the broader understanding of polycyclic aromatic hydrocarbons (PAHs), a large class of organic molecules with significant environmental and technological implications. kent.ac.ukacs.orgresearchgate.net
Studies on the synthesis and properties of this compound and its derivatives provide valuable insights into the fundamental principles of organic chemistry, including reaction mechanisms, electronic effects, and supramolecular assembly. rsc.orgrsc.org This knowledge can be applied to the design and synthesis of other complex aromatic systems with tailored properties.
The investigation of cyclopenta-fused PAHs, such as this compound, is also relevant to the field of astrophysics. PAHs are believed to be important components of interstellar dust and play a role in the evolution of galaxies. kent.ac.uk Understanding the properties of these molecules can help interpret astronomical observations and refine models of interstellar chemistry. kent.ac.uk
Moreover, the study of the biological activities of this compound derivatives contributes to the field of medicinal chemistry. lookchem.comnih.gov The identification of new compounds with potential therapeutic properties can lead to the development of novel drugs for treating various diseases.
Q & A
Basic Research Questions
Q. What are the key structural features of 8H-cyclopenta[a]acenaphthylene, and how do they influence its physicochemical properties?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the primary method for resolving bond angles, distortions, and intermolecular interactions. For example, SC-XRD analysis reveals sp² bond angles up to 142.50° in the acenaphthylene skeleton, with hydrogen bonding between the hydroxyl group and phenyl ring centroids (O—H⋯Cg = 153°, H⋯Cg = 2.41 Å) . These structural features correlate with electronic delocalization and stability, which can be further validated via density functional theory (DFT) calculations.
Q. How is this compound synthesized, and what are the critical reaction conditions?
- Methodology : Multi-step organic synthesis typically involves cycloaddition or Friedel-Crafts alkylation. A documented route includes biphenyl-substituted precursors reacting under controlled anhydrous conditions (e.g., THF solvent, −78°C to room temperature) to form the cyclopenta-fused backbone . Reaction progress is monitored via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy.
Q. What spectroscopic techniques are most effective for characterizing this compound derivatives?
- Methodology : High-resolution mass spectrometry (HRMS) and photoionization efficiency (PIE) curves are critical for identifying molecular ions (e.g., m/z 226 for benzo(ghi)fluoranthene derivatives) . Infrared (IR) spectroscopy combined with quantum chemical calculations (e.g., B3LYP/6-311+G(d,p)) assigns vibrational modes, such as C=C stretching shifts due to π-π conjugation effects .
Advanced Research Questions
Q. How do computational methods like DFT and time-dependent DFT (TDDFT) predict the optoelectronic properties of this compound-based materials?
- Methodology : DFT calculations using Gaussian 16 with hybrid functionals (e.g., B3LYP) optimize geometries and compute HOMO-LUMO gaps. TDDFT predicts absorption/emission spectra, validated against experimental UV-Vis and fluorescence data. For example, acenaphthylene-based polymers show tunable bandgaps (1.5–3.0 eV) suitable for organic photovoltaics .
Q. What experimental strategies resolve contradictions in thermodynamic data (e.g., enthalpy of combustion) for this compound?
- Methodology : Bomb calorimetry under inert atmospheres measures combustion enthalpies (±0.5% precision). Discrepancies between studies (e.g., Boyd et al. vs. Sadowska et al.) arise from purity control (<99.5% vs. 98%) and calibration standards . Cross-validation via differential scanning calorimetry (DSC) and gas chromatography-mass spectrometry (GC-MS) minimizes errors.
Q. How can atmospheric plasma reactors or catalytic systems degrade this compound in environmental remediation?
- Methodology : Computational fluid dynamics (CFD) models simulate degradation efficiency in plasma reactors, optimizing parameters like voltage (10–30 kV) and flow rates. Experimental validation via GC-MS quantifies acenaphthylene decomposition (e.g., 93.7% efficiency with <6.3% relative error) .
Methodological Considerations
- Structural Analysis : Prioritize SC-XRD for unambiguous crystallographic data. For dynamic systems (e.g., solutions), use NMR relaxation experiments (T₁, T₂) .
- Environmental Monitoring : Combine solid-phase microextraction (SPME) with GC-MS for trace acenaphthylene detection in soil/water (detection limit: 0.1 ppb) .
- Data Validation : Apply the International Union of Pure and Applied Chemistry (IUPAC) guidelines for uncertainty quantification in thermodynamic studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
